molecular formula C9H15N3O B13253016 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol

Cat. No.: B13253016
M. Wt: 181.23 g/mol
InChI Key: YPEPWJHFOXUVTP-UHFFFAOYSA-N
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Description

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydroxylation: The resulting triazole compound is then subjected to hydroxylation to introduce the hydroxyl group on the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of cyclopentyl halides or amines.

Scientific Research Applications

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with the triazole moiety.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
  • 4-Methyl-2-(2H-1,2,3-triazol-2-yl)
  • 1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a triazole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is a derivative of cyclopentanol featuring a triazole moiety. The triazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties . The triazole ring enhances the lipophilicity of compounds, potentially improving bioavailability and interaction with microbial targets. Studies have shown that triazoles can disrupt fungal cell membranes and inhibit the synthesis of ergosterol, a key component of fungal cell walls .

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit anticancer activity . For instance, similar derivatives have been shown to inhibit specific proteins involved in cancer cell proliferation. In vitro studies demonstrate that triazole-containing compounds can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Notes
2-Methyltriazole DerivativeAntimicrobial5.0Effective against various fungi
Triazole-based Anticancer AgentAnticancer0.71Inhibits Hsp90α with significant cytotoxicity
Triazole with Hydroxyl GroupAntioxidant10.0Exhibits free radical scavenging activity

Study on Anticancer Activity

In a study conducted by researchers investigating the effects of triazole derivatives on cancer cell lines, it was found that 14t , a compound structurally similar to this compound, exhibited potent inhibitory effects on Hsp90α with an IC50 value of 0.71 nM . This compound was shown to arrest the cell cycle at the G1/S phase and induce apoptosis in LoVo and SW620 cell lines .

Research on Antimicrobial Effects

Another study highlighted the antimicrobial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of the methyl group in the 2-position of the triazole ring was found to enhance antibacterial activity significantly .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-methyltriazol-4-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)5-7-3-2-4-9(7)13/h6-7,9,13H,2-5H2,1H3

InChI Key

YPEPWJHFOXUVTP-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CC2CCCC2O

Origin of Product

United States

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